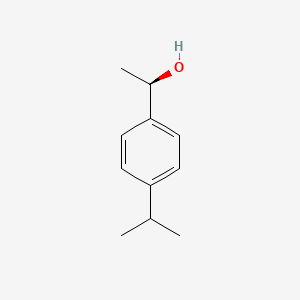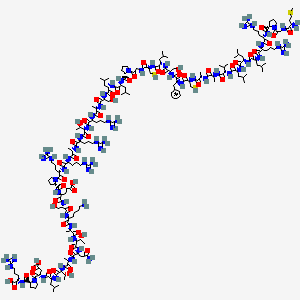
パラスタチン (ヒト)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parstatin (human) is a peptide derived from the proteolytic cleavage of protease-activated receptor 1 by thrombin. This peptide consists of 41 amino acids and has been identified as a significant player in various biological processes, including cardioprotection and inhibition of angiogenesis . Parstatin has shown potential therapeutic applications due to its ability to modulate cellular functions and pathways.
科学的研究の応用
Parstatin (human) has been extensively studied for its applications in various fields:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes such as apoptosis, cell migration, and proliferation.
Medicine: Demonstrated potential in cardioprotection by reducing infarct size and improving ventricular function in ischemia-reperfusion injury models.
Industry: Utilized in research and development for therapeutic peptides and drug delivery systems.
作用機序
Target of Action
Parstatin, a peptide derived from protease-activated receptor 1 (PAR1), primarily targets the PAR1 receptor itself . PAR1 is a G protein-coupled receptor that participates in hemostasis and vascular development .
Mode of Action
Parstatin is cleaved from PAR1 upon receptor activation . It acts as a competitive inhibitor of the hepatic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase in humans . The inhibition of this enzyme results in a reduction in cholesterol biosynthesis as HMG-CoA reductase activity is an early-limiting step in cholesterol biosynthesis .
Biochemical Pathways
Parstatin’s action on the HMG-CoA reductase leads to a decrease in cholesterol biosynthesis . This impacts the mevalonate pathway, which is crucial for the production of several compounds involved in lipid metabolism and transport, including cholesterol . Parstatin also induces cardioprotection by activating a Gi-protein-dependent pathway, which includes p38 mitogen-activated protein kinase (p38 MAPK), extracellular signal-regulated kinases 1/2 (ERK1/2), nitric oxide synthase (NOS), and K ATP channels .
Pharmacokinetics
It’s known that long prescription periods and their pharmacokinetic characteristics increase the possibility of drug interactions, especially at the metabolism level .
Result of Action
Parstatin has been shown to have cardioprotective effects. It decreases infarct size and increases recovery in ventricular function in models of myocardial ischemia-reperfusion injury . It also exerts effects on both the cardiomyocytes and the coronary circulation to induce cardioprotection .
Action Environment
The action of Parstatin can be influenced by environmental factors such as ischemic conditions. For instance, a single treatment of Parstatin administered prior to ischemia confers immediate cardioprotection . This suggests a potential therapeutic role of Parstatin in the treatment of cardiac injury resulting from ischemia and reperfusion .
準備方法
Synthetic Routes and Reaction Conditions
Parstatin (human) can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for activation .
Industrial Production Methods
Industrial production of parstatin (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and yield. The final product undergoes purification through high-performance liquid chromatography (HPLC) to ensure high purity and quality .
化学反応の分析
Types of Reactions
Parstatin (human) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues within the peptide sequence.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of parstatin (human) and modified peptides with substituted amino acids .
類似化合物との比較
Similar Compounds
Parstatin (mouse): A similar peptide derived from the mouse protease-activated receptor 1.
Thrombin Receptor Agonist Peptides: Other peptides that activate thrombin receptors and exhibit similar biological activities.
Uniqueness
Parstatin (human) is unique due to its specific sequence and ability to modulate multiple pathways involved in cardioprotection and angiogenesis. Its dual role in promoting cardioprotection and inhibiting angiogenesis distinguishes it from other thrombin receptor agonist peptides .
特性
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C191H330N64O53S3/c1-90(2)73-118(233-158(281)112(48-34-63-211-187(199)200)226-156(279)113(49-35-64-212-188(201)202)228-174(297)133-53-39-68-252(133)138(263)83-216-152(275)108(193)59-72-311-26)162(285)234-119(74-91(3)4)163(286)236-124(79-96(13)14)169(292)248-142(97(15)16)178(301)223-98(17)146(269)218-99(18)149(272)246-132(89-310)173(296)238-125(80-107-43-28-27-29-44-107)168(291)245-130(87-258)172(295)237-121(76-93(7)8)167(290)247-131(88-309)153(276)217-84-139(264)253-69-40-54-134(253)175(298)239-122(77-94(9)10)164(287)235-120(75-92(5)6)166(289)244-128(85-256)170(293)222-101(20)148(271)225-114(50-36-65-213-189(203)204)160(283)251-145(106(25)261)179(302)230-110(46-32-61-209-185(195)196)155(278)219-100(19)147(270)224-111(47-33-62-210-186(197)198)157(280)231-116(51-37-66-214-190(205)206)182(305)254-70-41-55-135(254)176(299)229-115(57-58-140(265)266)159(282)243-129(86-257)171(294)227-109(45-30-31-60-192)154(277)220-102(21)150(273)250-144(105(24)260)181(304)241-126(81-137(194)262)161(284)221-103(22)151(274)249-143(104(23)259)180(303)240-123(78-95(11)12)165(288)242-127(82-141(267)268)183(306)255-71-42-56-136(255)177(300)232-117(184(307)308)52-38-67-215-191(207)208/h27-29,43-44,90-106,108-136,142-145,256-261,309-310H,30-42,45-89,192-193H2,1-26H3,(H2,194,262)(H,216,275)(H,217,276)(H,218,269)(H,219,278)(H,220,277)(H,221,284)(H,222,293)(H,223,301)(H,224,270)(H,225,271)(H,226,279)(H,227,294)(H,228,297)(H,229,299)(H,230,302)(H,231,280)(H,232,300)(H,233,281)(H,234,285)(H,235,287)(H,236,286)(H,237,295)(H,238,296)(H,239,298)(H,240,303)(H,241,304)(H,242,288)(H,243,282)(H,244,289)(H,245,291)(H,246,272)(H,247,290)(H,248,292)(H,249,274)(H,250,273)(H,251,283)(H,265,266)(H,267,268)(H,307,308)(H4,195,196,209)(H4,197,198,210)(H4,199,200,211)(H4,201,202,212)(H4,203,204,213)(H4,205,206,214)(H4,207,208,215)/t98-,99-,100-,101-,102-,103-,104+,105+,106+,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,142-,143-,144-,145-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNCGLAAPGGYMJ-YLKYZDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCSC)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C191H330N64O53S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4467 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
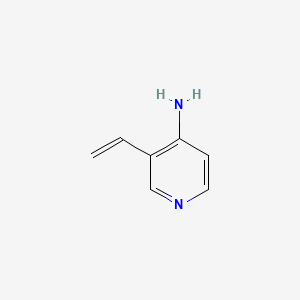
![Diacetamide, N-(4-methoxy-6-methyl-8-oxo-1,3-dioxolo[4,5-g]quinazolin-7(8H)-yl)- (6CI)](/img/new.no-structure.jpg)
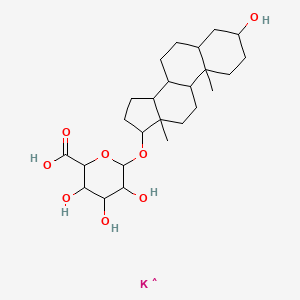
![(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid](/img/structure/B561507.png)
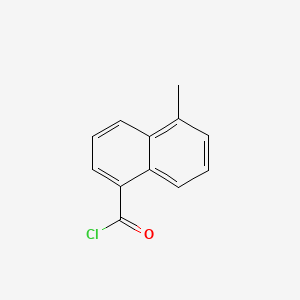
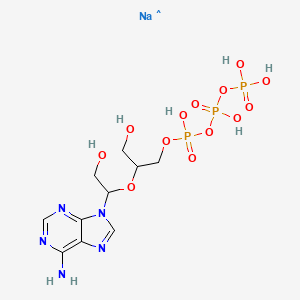
![3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro-](/img/structure/B561517.png)
